4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide
Description
4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
- PDE10A Inhibitor : 4-Methoxy-N-(3-(4-morpholinyl)propyl)benzamide has been investigated as a potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in regulating intracellular levels of cyclic nucleotides, particularly in brain tissue . Its inhibition may have implications for neurological disorders.
- Researchers have explored the continuous synthesis of related compounds, such as N-(3-Amino-4-methylphenyl)benzamide, in microflow systems. Triethylamine is used as an acid binding agent to prevent protonation of the raw material during synthesis . Understanding the kinetics of these reactions can inform efficient production methods.
Phosphodiesterase Inhibition
Chemical Synthesis and Kinetics
properties
IUPAC Name |
4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-5-3-13(4-6-14)15(18)16-7-2-8-17-9-11-20-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPYCCJJISFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203032 | |
Record name | Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- | |
CAS RN |
5460-28-6 | |
Record name | Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-methoxy-N-(3-(4-morpholinyl)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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